Solabegron Acyl Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

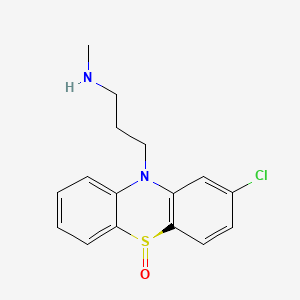

Solabegron is a selective β3 adrenergic receptor agonist being developed for the treatment of overactive bladder and irritable bowel syndrome . Acyl glucuronide (AG) metabolites, such as Solabegron Acyl Glucuronide, are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . They often circulate in plasma prior to being excreted in urine and bile .

Synthesis Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . A detailed kinetic model of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides has been reported .Molecular Structure Analysis

The reactivity of acyl glucuronide conjugates is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . Differences in reactivity were observed for the individual transacylation steps between the compound series .Chemical Reactions Analysis

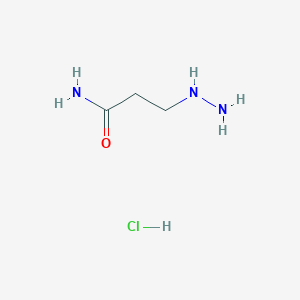

Acyl glucuronides exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .Safety And Hazards

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . They have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Direcciones Futuras

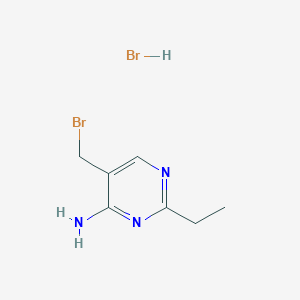

Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites . This suggests that future research could focus on uncovering these mechanisms to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .

Propiedades

Número CAS |

1357466-24-0 |

|---|---|

Nombre del producto |

Solabegron Acyl Glucuronide |

Fórmula molecular |

C₂₉H₃₁ClN₂O₉ |

Peso molecular |

587.02 |

Sinónimos |

1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)